A-770041

Description

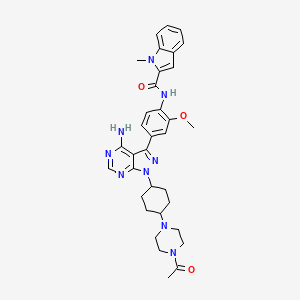

Structure

3D Structure

Properties

IUPAC Name |

N-[4-[1-[4-(4-acetylpiperazin-1-yl)cyclohexyl]-4-aminopyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]-1-methylindole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39N9O3/c1-21(44)41-14-16-42(17-15-41)24-9-11-25(12-10-24)43-33-30(32(35)36-20-37-33)31(39-43)23-8-13-26(29(19-23)46-3)38-34(45)28-18-22-6-4-5-7-27(22)40(28)2/h4-8,13,18-20,24-25H,9-12,14-17H2,1-3H3,(H,38,45)(H2,35,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNWFTYYYCSSTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2CCC(CC2)N3C4=NC=NC(=C4C(=N3)C5=CC(=C(C=C5)NC(=O)C6=CC7=CC=CC=C7N6C)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39N9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869748-10-7 | |

| Record name | A-770041 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869748107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-770041 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9855G2ZPR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A-770041 Lck inhibitor discovery and development

An In-depth Technical Guide to the Discovery and Development of A-770041, a Selective Lck Inhibitor Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling cascade, making it a prime target for therapeutic intervention in autoimmune diseases and organ transplant rejection. This compound emerged from a dedicated drug discovery program as a potent, selective, and orally bioavailable inhibitor of Lck. This document provides a comprehensive technical overview of this compound, detailing its discovery, biochemical and cellular activity, preclinical efficacy, and the key experimental protocols used in its evaluation.

Discovery and Medicinal Chemistry

This compound belongs to the pyrazolo[3,4-d]pyrimidine class of kinase inhibitors. Its discovery was the result of extensive structure-activity relationship (SAR) optimization aimed at improving potency for Lck while minimizing activity against other Src family kinases, particularly Fyn, which is also involved in T-cell signaling. This strategic modification process led to a compound with a desirable balance of activity, selectivity, and pharmacokinetic properties suitable for in vivo development. The full chemical name for this compound is 1-methyl-1H-indole-2-carboxylic acid (4-{1-[4-(4-acetyl-piperazin-l-yl)-cyclohexyl]-4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-methoxy-phenyl)-amide.

Quantitative Data Summary

In Vitro Biochemical Profile: Src Family Kinase Inhibition

The selectivity of this compound was established by profiling its inhibitory activity against Lck and other members of the Src kinase family. The compound demonstrates significant selectivity for Lck over Fyn, a key differentiator.

| Kinase Target | IC₅₀ (nM) | Selectivity vs. Lck (Fold) |

| Lck | 147 | 1x |

| Fyn | 44,100 | ~300x |

| Src | 9,100 | ~62x |

| Fgr | 14,100 | ~96x |

| Hck | 1,220 | ~8x |

| Lyn | 1,180 | ~8x |

| Data sourced from multiple studies. IC₅₀ for Lck was determined in the presence of 1 mM ATP. |

In Vitro and In Vivo Cellular Activity

The biological effect of this compound on T-cell activation was measured by its ability to inhibit the production of Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation.

| Assay Type | Stimulant | System | EC₅₀ (nM) |

| IL-2 Production (In Vitro) | Anti-CD3 | Jurkat Cells | 80 |

| IL-2 Production (In Vitro) | Concanavalin A | Whole Blood | ~80 |

| IL-2 Production (In Vivo) | Concanavalin A | Rat Model | 78 ± 28 |

| EC₅₀ values represent the effective concentration for 50% inhibition. |

Preclinical Pharmacokinetics and In Vivo Efficacy

Pharmacokinetic and efficacy studies were conducted in rodent models to assess the drug's potential for clinical development.

| Parameter | Species | Value |

| Oral Bioavailability (F) | Rat | 34.1 ± 7.2% (at 10 mg/kg) |

| Half-life (t½) | Rat | 4.1 ± 0.1 hours |

| Efficacy Endpoint | Model | Outcome |

| Allograft Survival (>65 days) | Rat Heart Transplant | Achieved at ≥10 mg/kg/day |

| Attenuation of Lung Fibrosis | Mouse Bleomycin Model | Demonstrated at 5 mg/kg/day |

| The rat heart transplant model used a Brown Norway to Lewis rat cross, representing a major histocompatibility barrier. |

Experimental Protocols

Lck Enzymatic Inhibition Assay

This protocol outlines the general procedure for determining the in vitro potency of this compound against the Lck enzyme.

-

Reagents & Materials:

-

Recombinant human Lck enzyme.

-

Biotinylated peptide substrate (e.g., poly(Glu, Tyr) 4:1).

-

Kinase Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

-

ATP Solution: 1 mM ATP in kinase buffer.

-

This compound: Serially diluted in DMSO.

-

Detection Reagents: Europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

-

-

Procedure:

-

Add 2 µL of serially diluted this compound or DMSO vehicle to the wells of a 384-well plate.

-

Add 10 µL of Lck enzyme and peptide substrate mix in kinase buffer to each well.

-

Incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of the 1 mM ATP solution.

-

Allow the reaction to proceed for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of 50 mM EDTA.

-

Add 10 µL of the detection reagent mix (Eu-antibody and SA-APC).

-

Incubate for 60 minutes at room temperature.

-

Read the plate on a time-resolved fluorescence reader to measure substrate phosphorylation.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to DMSO controls.

-

Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic curve.

-

Cellular IL-2 Production Assay (Jurkat Cells)

This protocol describes the measurement of IL-2 inhibition in a T-cell line.

-

Reagents & Materials:

-

Jurkat T-cells.

-

RPMI-1640 medium supplemented with 10% FBS.

-

Anti-CD3 antibody for T-cell stimulation.

-

This compound: Serially diluted.

-

Human IL-2 ELISA Kit.

-

-

Procedure:

-

Plate Jurkat cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells by adding anti-CD3 antibody.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Centrifuge the plate and collect the supernatant.

-

Quantify the amount of IL-2 in the supernatant using a commercial human IL-2 ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve from the IL-2 standards.

-

Calculate the IL-2 concentration for each treatment condition.

-

Determine the EC₅₀ value by plotting percent inhibition of IL-2 production against this compound concentration.

-

In Vivo Rat Heart Allograft Rejection Model

This protocol details the surgical and treatment procedure to assess this compound's efficacy in preventing organ rejection.

-

Animals:

-

Donor rats: Brown Norway strain.

-

Recipient rats: Lewis strain. This combination creates a major histocompatibility complex (MHC) mismatch, leading to acute rejection.

-

-

Surgical Procedure (Heterotopic Heart Transplant):

-

Anesthetize both donor and recipient animals.

-

Harvest the heart from the donor rat.

-

Perform a heterotopic heart transplant into the abdomen of the recipient rat, with anastomosis of the donor aorta to the recipient's abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava.

-

The viability of the transplanted heart is monitored daily by palpation of the abdomen for a heartbeat. Rejection is defined as the complete cessation of a palpable heartbeat.

-

-

Drug Administration:

-

Prepare this compound for oral gavage in a suitable vehicle (e.g., distilled water).

-

Administer this compound daily via oral gavage at doses ranging from 2.5 to 20 mg/kg/day, starting on the day of transplantation.

-

A control group receives the vehicle only. A positive control group may receive a standard immunosuppressant like Cyclosporin A (e.g., 10 mg/day).

-

-

Endpoint & Analysis:

-

The primary endpoint is graft survival time.

-

Record the number of days until rejection for each animal.

-

Analyze survival data using Kaplan-Meier survival curves and log-rank tests to determine statistically significant differences between treatment groups.

-

At the end of the study, grafts can be harvested for histological analysis to assess the degree of immune cell infiltration and tissue damage.

-

Visualized Pathways and Workflows

Caption: Lck Signaling Pathway in T-Cell Activation and Point of Inhibition by this compound.

Caption: this compound Discovery and Preclinical Development Workflow.

A-770041: A Technical Guide to a Selective Lck Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of A-770041, a potent and selective inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck). This document consolidates key chemical properties, biological activities, and detailed experimental methodologies relevant to the study and application of this compound.

Core Chemical Properties

This compound, with the CAS number 869748-10-7, is a synthetic, orally bioavailable small molecule.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 869748-10-7[1] |

| IUPAC Name | N-[4-[1-[trans-4-(4-acetyl-1-piperazinyl)cyclohexyl]-4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]-1-methyl-1H-indole-2-carboxamide[1] |

| Molecular Formula | C₃₄H₃₉N₉O₃[1] |

| Molecular Weight | 621.7 g/mol [1] |

| Solubility | DMSO: 20 mg/mL, 0.1 M HCl: 20 mg/mL, Ethanol: 2 mg/mL[1] |

Biological Activity and Mechanism of Action

This compound is a highly selective inhibitor of Lck, a non-receptor tyrosine kinase of the Src family that plays a pivotal role in T-cell activation and signaling.[2] Lck is an essential component of the T-cell receptor (TCR) signaling pathway, and its inhibition by this compound leads to the suppression of downstream signaling events, including the production of interleukin-2 (IL-2), a key cytokine for T-cell proliferation and differentiation.[2]

The inhibitory activity of this compound against Lck and other kinases is presented in the following table.

| Target Kinase | IC₅₀ / EC₅₀ | Assay Condition |

| Lck | 147 nM (IC₅₀)[3][4][5] | 1 mM ATP[3][4][5] |

| Fyn | 44.1 µM (IC₅₀) | |

| Src | 9.1 µM (IC₅₀) | |

| Fgr | 14.1 µM (IC₅₀) | |

| HCK | 1.22 µM (IC₅₀) | |

| Tie2 | >50 µM (IC₅₀) | |

| IL-2 Production | 80 nM (EC₅₀)[3] | Anti-CD3 stimulated human whole blood[3] |

The high selectivity of this compound for Lck over other Src family kinases, particularly Fyn, which is also involved in T-cell signaling, underscores its potential as a targeted immunomodulatory agent.[3][5]

Signaling Pathway

This compound exerts its immunosuppressive effects by interrupting the initial stages of T-cell receptor (TCR) signaling. Upon TCR engagement with an antigen-presenting cell, Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This initiates a signaling cascade that ultimately leads to T-cell activation, proliferation, and cytokine release. This compound directly inhibits the kinase activity of Lck, thereby preventing the downstream signaling events.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

Lck Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP-detecting assay to measure the kinase activity of Lck and the inhibitory potential of this compound.

Materials:

-

Recombinant human Lck enzyme

-

Poly-Glu-Tyr (4:1) peptide substrate

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.

-

Kinase Reaction:

-

Add 2.5 µL of this compound solution or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the Lck enzyme and peptide substrate in Kinase Buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Buffer. The final reaction volume is 10 µL.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition of Lck activity for each this compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

IL-2 Production Assay from Stimulated T-cells

This protocol outlines the measurement of IL-2 secretion from stimulated T-cells in the presence of this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)

-

RPMI-1640 medium supplemented with 10% FBS

-

Anti-CD3 and Anti-CD28 antibodies for T-cell stimulation

-

This compound

-

Human IL-2 ELISA Kit

-

96-well cell culture plates

Procedure:

-

Cell Culture and Treatment:

-

Plate PBMCs or Jurkat cells at a density of 1 x 10⁶ cells/mL in a 96-well plate.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.

-

-

T-cell Stimulation:

-

Add anti-CD3 and anti-CD28 antibodies to the cell cultures at pre-determined optimal concentrations to stimulate T-cell activation and IL-2 production.

-

Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator.

-

-

Sample Collection: Centrifuge the plates and collect the cell culture supernatants.

-

ELISA for IL-2 Quantification:

-

Perform the IL-2 ELISA according to the manufacturer's instructions. Briefly, this involves:

-

Coating a 96-well plate with a capture antibody specific for human IL-2.

-

Adding the collected cell culture supernatants and a standard curve of recombinant human IL-2.

-

Incubating with a biotinylated detection antibody.

-

Adding a streptavidin-HRP conjugate.

-

Adding a chromogenic substrate (e.g., TMB) and stopping the reaction.

-

-

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the concentration of IL-2 in each sample by interpolating from the standard curve. Determine the EC₅₀ value for this compound's inhibition of IL-2 production.

In Vivo Model of Heterotopic Heart Transplantation in Rats

This section describes a well-established model to evaluate the efficacy of this compound in preventing organ allograft rejection.[2][6][7][8]

Animals:

-

Male Lewis rats (recipient)

-

Male Brown Norway rats (donor)

Procedure:

-

Donor Heart Procurement:

-

Anesthetize the donor rat.

-

Open the chest cavity and heparinize the animal.

-

Perfuse the heart with cold cardioplegic solution.

-

Excise the heart and store it in cold saline.

-

-

Recipient Preparation and Transplantation:

-

Anesthetize the recipient rat.

-

Perform a midline laparotomy to expose the abdominal aorta and inferior vena cava.

-

Perform an end-to-side anastomosis of the donor aorta to the recipient's abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava.

-

-

This compound Administration:

-

Administer this compound orally (e.g., by gavage) to the recipient rats daily, starting on the day of transplantation, at doses ranging from 2.5 to 20 mg/kg/day.[3]

-

-

Monitoring and Endpoint:

-

Monitor the viability of the transplanted heart daily by abdominal palpation.

-

The primary endpoint is the cessation of a palpable heartbeat, indicating graft rejection.

-

At the end of the study, the transplanted heart can be explanted for histological analysis to assess the degree of rejection.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.

This technical guide provides a comprehensive resource for researchers and drug development professionals working with this compound. The detailed information on its chemical properties, biological activity, and experimental protocols is intended to facilitate further investigation and development of this promising Lck inhibitor.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Frontiers | Rat Heterotopic Heart Transplantation Model to Investigate Unloading-Induced Myocardial Remodeling [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 5. selleckchem.com [selleckchem.com]

- 6. A modified heterotopic heart transplantation in the rat – as an important model in experimental regeneration and replacement of the failing organ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Heterotopic Rat Heart Transplantation Model using Circulatory Death Donor Hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Immunological Model for Heterotopic Heart and Cardiac Muscle Cell Transplantation in Rats [jove.com]

An In-depth Technical Guide on the Src Family Kinase Selectivity Profile of A-770041

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Src family kinase (SFK) selectivity profile of A-770041, a potent and selective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck). The information presented herein is intended to support research and drug development efforts by providing detailed quantitative data, experimental methodologies, and visual representations of relevant signaling pathways.

Quantitative Selectivity Profile of this compound

This compound is a pyrazolo[3,4-d]pyrimidine derivative that has demonstrated significant inhibitory activity against Lck, a critical enzyme in T-cell signaling and activation.[1] Its selectivity has been evaluated against various members of the Src family of kinases. The available data on its inhibitory potency, primarily expressed as half-maximal inhibitory concentration (IC50) values, are summarized below.

| Kinase | IC50 (µM) | Fold Selectivity vs. Lck |

| Lck | 0.147 | 1 |

| Hck | 1.22 | ~8 |

| Lyn | 1.18 | ~8 |

| Src | 9.05 - 9.1 | ~62 |

| Fgr | 14.1 | ~96 |

| Fyn | 44.1 | ~300 |

Table 1: In vitro inhibitory activity of this compound against Src family kinases. The IC50 values were determined in the presence of 1 mM ATP.[1][2][3]

As the data indicates, this compound is a highly selective inhibitor of Lck. Notably, it displays approximately 300-fold greater selectivity for Lck over Fyn, another key Src family kinase involved in T-cell signaling.[1][2] The compound also shows significant selectivity against other SFKs such as Src and Fgr.[4] Furthermore, this compound has been shown to be over 200-fold selective against a panel of approximately 20 other serine/threonine and tyrosine kinases outside the Src family.[4][5]

Experimental Protocols

The determination of the kinase selectivity profile of this compound involves robust biochemical and cell-based assays. Below are generalized methodologies representative of those used in the characterization of such kinase inhibitors.

2.1. In Vitro Kinase Inhibition Assay (Enzymatic Assay)

This assay directly measures the ability of the compound to inhibit the enzymatic activity of a purified kinase.

-

Objective: To determine the IC50 value of this compound against individual Src family kinases.

-

Materials:

-

Purified recombinant Src family kinases (Lck, Fyn, Src, etc.)

-

This compound

-

ATP (Adenosine triphosphate)

-

Kinase-specific substrate (e.g., a peptide or protein)

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, radiometric assay with ³²P-ATP, or fluorescence-based methods)

-

Microplate reader

-

-

General Procedure:

-

A solution of the specific kinase is prepared in the assay buffer.

-

Serial dilutions of this compound are added to the wells of a microplate.

-

The kinase solution is added to the wells containing the inhibitor and incubated for a defined period.

-

The kinase reaction is initiated by adding a mixture of the substrate and ATP. The concentration of ATP is typically kept close to its physiological concentration (e.g., 1 mM) to ensure physiological relevance.[1][2]

-

The reaction is allowed to proceed for a set time at a controlled temperature.

-

The reaction is stopped, and the amount of product formed (phosphorylated substrate) or the amount of ADP produced is quantified using a suitable detection method.

-

The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

2.2. Cell-Based Assay for IL-2 Production

This assay assesses the functional consequence of Lck inhibition in a cellular context, as Lck is essential for T-cell activation and subsequent production of Interleukin-2 (IL-2).

-

Objective: To determine the EC50 (half-maximal effective concentration) of this compound for the inhibition of T-cell activation.

-

Materials:

-

General Procedure:

-

Whole blood or isolated PBMCs are pre-incubated with various concentrations of this compound.

-

T-cell activation is stimulated by adding a mitogen like Concanavalin A.

-

The cells are incubated for a period sufficient to allow for IL-2 production (e.g., 24-48 hours).

-

The cell culture supernatant is collected.

-

The concentration of IL-2 in the supernatant is measured using an ELISA kit.

-

The EC50 value is determined by plotting the percentage of inhibition of IL-2 production against the logarithm of the this compound concentration. This compound has been shown to inhibit Concanavalin A-stimulated IL-2 production in whole blood with an EC50 of approximately 80 nM.[1]

-

Signaling Pathways and Experimental Workflow

3.1. Lck Signaling Pathway in T-Cell Activation

Lck plays a pivotal role in the initial stages of T-cell receptor (TCR) signaling. Upon TCR engagement with an antigen-presenting cell, Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This phosphorylation event creates docking sites for another tyrosine kinase, ZAP-70, which is then also phosphorylated and activated by Lck, leading to a downstream signaling cascade that results in T-cell activation, proliferation, and cytokine production.

References

- 1. This compound, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 5. researchgate.net [researchgate.net]

- 6. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells - PMC [pmc.ncbi.nlm.nih.gov]

A-770041: An In-depth Technical Guide on its In Vitro and In Vivo Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-770041 is a potent and selective, orally bioavailable small-molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of tyrosine kinases. Lck plays a critical role in T-cell activation and signaling, making it an attractive therapeutic target for immune-mediated diseases and organ transplant rejection. This technical guide provides a comprehensive overview of the in vitro and in vivo effects of this compound, detailing its mechanism of action, experimental data, and relevant protocols to support further research and development.

Mechanism of Action

This compound exerts its effects primarily by inhibiting the kinase activity of Lck. Upon T-cell receptor (TCR) engagement, Lck is one of the first signaling molecules to be activated. It phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex. This phosphorylation event initiates a downstream signaling cascade, including the recruitment and activation of Zeta-chain-associated protein kinase 70 (ZAP-70), which in turn phosphorylates key adaptor proteins like Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). The formation of the LAT signalosome ultimately leads to the activation of transcription factors that drive T-cell proliferation, differentiation, and cytokine production, such as Interleukin-2 (IL-2). By inhibiting Lck, this compound effectively blocks this entire cascade at a very early stage, leading to immunosuppression.

In Vitro Effects

The in vitro activity of this compound has been characterized through various enzymatic and cell-based assays.

Enzymatic Activity and Selectivity

This compound is a highly selective inhibitor of Lck. The following table summarizes its inhibitory activity against Lck and other Src family kinases.

| Kinase | IC50 (nM) | Selectivity vs. Lck |

| Lck | 147 | - |

| Src | 9100 | ~62-fold |

| Fyn | 44100 | ~300-fold |

| Fgr | 14100 | ~96-fold |

| Hck | 1220 | ~8-fold |

| Lyn | 1180 | ~8-fold |

Data compiled from multiple sources. IC50 values can vary depending on assay conditions.

Cell-Based Assays

In cellular assays, this compound demonstrates potent inhibition of T-cell function.

| Assay | Cell Type | Stimulus | Effect | EC50 (nM) |

| Lck Phosphorylation | Murine CD4+ T-cells | anti-CD3/CD28 antibodies | Inhibition of Lck phosphorylation | ≥100 |

| IL-2 Production | Human Whole Blood | Concanavalin A | Inhibition of IL-2 production | ~80 |

| TGF-β Production | Murine Regulatory T-cells (Tregs) | anti-CD3/CD28 antibodies | Decreased TGF-β concentration | ~100-500 |

In Vivo Effects

The in vivo efficacy of this compound has been demonstrated in various animal models, primarily focusing on immunosuppression and anti-inflammatory effects.

Organ Allograft Rejection

In a rat heart allograft model, this compound has been shown to prevent organ rejection.

| Animal Model | Treatment | Dosage | Outcome |

| Rat Heart Allograft (Brown Norway to Lewis) | This compound | ≥10 mg/kg/day (oral) | Prevention of rejection for at least 65 days.[1] |

Bleomycin-Induced Lung Fibrosis

This compound has shown therapeutic effects in a mouse model of lung fibrosis.

| Animal Model | Treatment | Dosage | Key Findings |

| Bleomycin-induced lung fibrosis in C57BL/6 mice | This compound | 5 mg/kg/day (gavage) | Attenuated lung fibrosis, reduced TGF-β concentration in BALF.[2] |

Pharmacokinetics

| Species | Dose | Bioavailability (F%) | Half-life (t1/2) |

| Rat | 10 mg/kg (oral) | 34.1 ± 7.2% | 4.1 ± 0.1 hours |

Signaling Pathways and Experimental Workflows

Lck Signaling Pathway in T-Cell Activation

The following diagram illustrates the central role of Lck in the T-cell receptor signaling cascade and the point of inhibition by this compound.

References

A-770041: A Technical Guide to a Selective Lck Inhibitor for Allograft Rejection Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of A-770041, a potent and selective small-molecule inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), in the study and potential prevention of allograft rejection. This compound represents a targeted immunomodulatory approach, focusing on the initial stages of T-cell activation, a critical event in the immune response leading to the rejection of transplanted organs. This document provides a comprehensive overview of its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Targeting T-Cell Activation at its Source

This compound is a pyrazolo[3,4-d]pyrimidine that functions as a selective inhibitor of Lck, a Src family tyrosine kinase essential for T-cell receptor (TCR) signaling.[1] Upon engagement of the TCR with an antigen-presenting cell, Lck is one of the first signaling molecules to be activated.[2] It phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex of the TCR.[2] This phosphorylation event initiates a signaling cascade, including the recruitment and activation of ZAP-70, leading to calcium mobilization, activation of transcription factors like NFAT, and ultimately, T-cell proliferation and the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2).[3] By inhibiting Lck, this compound effectively blocks this entire downstream cascade, preventing T-cell activation and the subsequent immune response against the allograft.[1]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound, providing a quantitative basis for its immunosuppressive activity.

Table 1: In Vitro and In Vivo Efficacy of this compound

| Parameter | Value | Species | Assay | Reference |

| Lck Inhibition (IC₅₀) | 147 nM (at 1 mM ATP) | - | Enzymatic Assay | [1] |

| Fyn Inhibition (IC₅₀) | 44.1 µM | - | Enzymatic Assay | [4] |

| Selectivity (Fyn/Lck) | ~300-fold | - | - | [1] |

| IL-2 Production Inhibition (EC₅₀) | ~80 nM | Rat | Concanavalin A-stimulated whole blood | [1] |

| In Vivo IL-2 Production Inhibition (EC₅₀) | 78 ± 28 nM | Rat | Concanavalin A-induced | [1] |

Table 2: Pharmacokinetic Profile of this compound in Rats

| Parameter | Value | Route of Administration | Dose | Reference |

| Oral Bioavailability (F) | 34.1 ± 7.2% | Oral | 10 mg/kg | [1] |

| Half-life (t₁/₂) | 4.1 ± 0.1 h | Oral | 10 mg/kg | [1] |

Table 3: In Vivo Efficacy in a Rat Cardiac Allograft Model

| Treatment Group | Dose (mg/kg/day) | Mean Graft Survival | Histological Findings (Day 65) | Reference |

| Vehicle Control | - | < 14 days | Severe rejection | [4] |

| This compound | 10 | > 65 days | Minimal microvascular changes, minimal mononuclear infiltrates | [1] |

| This compound | 20 | > 65 days | Minimal microvascular changes, minimal mononuclear infiltrates | [1] |

| Cyclosporin A | 10 | > 65 days | Minimal microvascular changes, multifocal mononuclear infiltrates, myocyte mineralization | [1] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: this compound inhibits Lck, blocking T-cell receptor signaling and IL-2 production.

Caption: Workflow for evaluating this compound in a rat cardiac allograft model.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vivo Model: Heterotopic Cardiac Allograft in Rats

This model is a standard for assessing the efficacy of immunosuppressive agents.

-

Animal Strains:

-

Donor: Male Brown Norway (BN) rats.

-

Recipient: Male Lewis (LEW) rats. This strain combination represents a major histocompatibility complex (MHC) mismatch, ensuring a robust rejection response.

-

-

Surgical Procedure:

-

Anesthetize both donor and recipient rats.

-

In the donor rat, perform a median sternotomy to expose the heart.

-

Cannulate the aorta and perfuse the heart with cold cardioplegic solution to arrest and preserve the organ.

-

Excise the donor heart.

-

In the recipient rat, expose the abdominal aorta and inferior vena cava.

-

Perform an end-to-side anastomosis of the donor ascending aorta to the recipient's infrarenal aorta.

-

Perform an end-to-side anastomosis of the donor pulmonary artery to the recipient's inferior vena cava.

-

After completing the anastomoses, release the vascular clamps to allow blood flow to the transplanted heart.

-

-

Drug Administration:

-

This compound is formulated for oral gavage. A typical vehicle is a suspension in 0.5% methylcellulose.

-

Administer the assigned treatment (vehicle, this compound, or a comparator like Cyclosporin A) daily, starting on the day of transplantation.

-

-

Monitoring and Endpoint:

-

Monitor graft viability daily by gentle abdominal palpation to assess the heartbeat of the transplanted organ.

-

The primary endpoint is the cessation of a palpable heartbeat, which is considered graft rejection.

-

For long-term studies, animals can be euthanized at a predetermined time point (e.g., 65 days) for histological analysis.

-

-

Histological Analysis:

-

Harvest the transplanted heart at the time of rejection or at the end of the study.

-

Fix the tissue in 10% neutral buffered formalin.

-

Embed the tissue in paraffin and section.

-

Stain sections with hematoxylin and eosin (H&E).

-

Score the sections for signs of rejection, including:

-

Mononuclear cell infiltration

-

Myocyte necrosis

-

Vasculitis

-

Hemorrhage

-

Fibrosis

-

Myocyte mineralization

-

-

In Vivo Pharmacodynamic Assay: Concanavalin A-Induced IL-2 Production

This assay measures the in vivo effect of this compound on T-cell activation.

-

Procedure:

-

Administer this compound orally to rats at various doses.

-

At the time of predicted peak plasma concentration, administer Concanavalin A (a T-cell mitogen) intravenously to stimulate a systemic T-cell response.

-

Collect blood samples at a specified time point after Concanavalin A administration.

-

Measure the concentration of IL-2 in the plasma using a validated method, such as an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

Calculate the dose-dependent inhibition of IL-2 production.

-

Determine the in vivo EC₅₀, which is the concentration of this compound that produces 50% of the maximal inhibition of IL-2 production.

-

Conclusion

This compound is a valuable research tool for investigating the role of Lck in allograft rejection. Its high selectivity and oral bioavailability make it a compelling compound for in vivo studies. The data presented in this guide demonstrate its potent immunosuppressive effects, mediated through the targeted inhibition of T-cell activation. The detailed protocols provided herein offer a framework for researchers to further explore the therapeutic potential of Lck inhibition in the context of solid organ transplantation. The distinct mechanism of action and favorable preclinical profile of this compound underscore the importance of continued research into selective immunomodulatory agents for the prevention of allograft rejection.

References

- 1. This compound, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 4. medchemexpress.com [medchemexpress.com]

A-770041 IC50 value for Lck and other kinases.

An In-Depth Technical Guide to A-770041: IC50 Values, Kinase Selectivity, and Experimental Methodologies

Introduction

This compound is a potent and selective, orally bioavailable small-molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck).[1][2][3] Lck, a member of the Src family of tyrosine kinases, is a critical enzyme in the T-cell receptor (TCR) signaling cascade, making it an attractive therapeutic target for preventing lymphocyte activation and acute organ allograft rejection.[2][4][5] This technical guide provides a comprehensive overview of the inhibitory activity of this compound against Lck and other kinases, details the experimental protocols used for its characterization, and visualizes the relevant signaling pathways and workflows.

Data Presentation: this compound Inhibitory Activity

The inhibitory potency of this compound has been quantified against several kinases, demonstrating its high selectivity for Lck.

Biochemical Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) of this compound has been determined against Lck and other Src family kinases in biochemical assays.

| Kinase | IC50 Value | Selectivity vs. Lck |

| Lck | 147 nM (at 1 mM ATP)[1][2][6] | - |

| Src | 9.1 µM[1][3][7] | ~62-fold[6] |

| Fgr | 14.1 µM[1][3] | ~96-fold[6] |

| Fyn | 44.1 µM[1][3][7] | ~300-fold[1][2][6] |

Note: this compound has also been shown to have weak inhibitory activity against HCK and Tie2.[8][9] Furthermore, it exhibited IC50 values greater than 10 µM in a panel of approximately 70 other molecular targets and was over 200-fold selective against a battery of about 20 other serine/threonine and tyrosine kinases.[6][7]

Cellular Activity (EC50)

The half-maximal effective concentration (EC50) measures the compound's potency in a cellular context.

| Assay | EC50 Value |

| Anti-CD3 induced IL-2 Production (in vitro) | 80 nM[1][2][3] |

| Concanavalin A-induced IL-2 Production (in vivo) | 78 nM[1][2] |

Signaling Pathways and Mechanisms of Action

Lck plays a pivotal role in initiating the signaling cascade following T-cell receptor (TCR) engagement. This compound exerts its immunomodulatory effects by inhibiting this critical kinase.

Lck-Mediated T-Cell Receptor (TCR) Signaling

Upon engagement of the TCR with an antigen-presenting cell, Lck is recruited to the TCR/CD3 complex and phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 and ζ-chains.[4][10] This phosphorylation event creates docking sites for another kinase, ZAP-70, which is subsequently activated by Lck, propagating the signal downstream to activate transcription factors like NF-κB and ultimately leading to T-cell proliferation and cytokine production (e.g., IL-2).[10][11]

Caption: Lck-mediated TCR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound involves various biochemical and cell-based assays to determine its potency and selectivity.

General Kinase Inhibition Assay (Biochemical)

This protocol outlines a typical workflow for determining the IC50 value of an inhibitor against a purified kinase.

-

Reagents and Preparation :

-

Assay Procedure :

-

The Lck enzyme, peptide substrate, and varying concentrations of this compound are pre-incubated in a microplate well.

-

The kinase reaction is initiated by adding ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped by adding a solution like EDTA.

-

-

Detection and Analysis :

-

The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).

-

The resulting data (signal vs. inhibitor concentration) is plotted.

-

The IC50 value is calculated by fitting the data to a four-parameter logistic curve.

-

Caption: General experimental workflow for a biochemical kinase inhibition assay.

Cellular Assay for Lck Phosphorylation

This protocol describes a method to assess the inhibitory effect of this compound on Lck activation within cells.[9]

-

Cell Isolation : Isolate CD4+ T-cells from a source such as murine spleen using magnetic-activated cell sorting (MACS).

-

Cell Stimulation : Stimulate the isolated CD4+ T-cells with anti-CD3/CD28 antibodies to activate the TCR signaling pathway.

-

Inhibitor Treatment : Incubate the stimulated cells with various concentrations of this compound (e.g., 0-1000 nM) for a short duration (e.g., 5 minutes).

-

Cell Lysis : Lyse the cells to extract total protein.

-

Western Blot Analysis :

-

Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated Lck (p-Lck) and total Lck.

-

Use secondary antibodies conjugated to a reporter (e.g., HRP) for detection.

-

Quantify band intensity to determine the ratio of p-Lck to total Lck, assessing the degree of inhibition.

-

In Vitro Cytokine Production Assay

This method is used to measure the functional consequence of Lck inhibition on T-cell effector function, such as cytokine release.[9][12]

-

Cell Culture and Treatment :

-

Culture isolated T-cells (e.g., regulatory T-cells, Tregs).

-

Stimulate the cells with anti-CD3/CD28 coated beads.

-

Concurrently, treat the cells with different concentrations of this compound (e.g., 100, 500 nM) for a longer period (e.g., 24 hours).

-

-

Supernatant Collection : After incubation, centrifuge the cell culture plate and collect the supernatant.

-

ELISA (Enzyme-Linked Immunosorbent Assay) :

-

Use a commercially available ELISA kit to quantify the concentration of a specific cytokine (e.g., TGF-β, IL-2) in the collected supernatants.

-

-

Data Analysis : Compare the cytokine concentrations from this compound-treated cells to the vehicle-treated control to determine the extent of inhibition.

Conclusion

This compound is a highly selective inhibitor of Lck with an IC50 of 147 nM.[1] Its selectivity profile, with significantly higher IC50 values for other Src family kinases like Fyn and Src, underscores its utility as a specific chemical probe for studying Lck function.[1][3][7] The compound demonstrates potent activity in cellular assays, effectively inhibiting T-cell activation and cytokine production.[1][2] The detailed protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to effectively utilize and further investigate the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Selective Lck inhibitor | TargetMol [targetmol.com]

- 4. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]

- 5. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells | PLOS One [journals.plos.org]

- 10. New insights into the Lck-NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells - PMC [pmc.ncbi.nlm.nih.gov]

Lck Inhibition by A-770041: A Technical Guide to its Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling cascade, playing a pivotal role in T-cell activation, proliferation, and differentiation. Its inhibition presents a promising therapeutic strategy for a range of immunological disorders. A-770041 is a potent and selective small-molecule inhibitor of Lck. This technical guide provides an in-depth overview of the biological functions of Lck inhibition by this compound, including its mechanism of action, effects on cellular signaling, and in vivo efficacy. Detailed experimental protocols and quantitative data are presented to support researchers in the field of immunology and drug development.

Introduction to Lck and its Role in T-Cell Signaling

Lck is a member of the Src family of non-receptor tyrosine kinases predominantly expressed in T-lymphocytes and natural killer (NK) cells. It is essential for the initiation of the TCR signaling cascade. Upon TCR engagement with an antigen-presenting cell (APC), Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex, leading to the recruitment and activation of ZAP-70. This initiates a series of downstream signaling events, culminating in T-cell activation, cytokine production, and proliferation. Dysregulation of Lck activity has been implicated in various autoimmune diseases and allograft rejection.

This compound: A Selective Lck Inhibitor

This compound, with the chemical name 1-methyl-1H-indole-2-carboxylic acid (4-{1-[4-(4-acetyl-piperazin-l-yl)-cyclohexyl]-4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-methoxy-phenyl)-amide, is a pyrazolo[3,4-d]pyrimidine-based compound that acts as a potent and selective ATP-competitive inhibitor of Lck.[1][2] Its selectivity for Lck over other Src family kinases, particularly Fyn, which is also involved in T-cell signaling, makes it a valuable tool for dissecting the specific roles of Lck in immune responses.[1]

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been characterized in various in vitro and in vivo assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Conditions | Reference |

| IC50 vs. Lck | 147 nM | 1 mM ATP | [1][3] |

| IC50 vs. Fyn | 44.1 µM | [3] | |

| IC50 vs. Src | 9.1 µM | [3] | |

| IC50 vs. Fgr | 14.1 µM | [3] | |

| Selectivity (Fyn/Lck) | ~300-fold | [1] | |

| Selectivity (Src/Lck) | ~60-fold | [4] | |

| Selectivity (Fgr/Lck) | ~95-fold | [4] |

Table 1: In Vitro Kinase Inhibition by this compound

| Parameter | Value | Assay System | Reference |

| EC50 for IL-2 Production Inhibition | ~80 nM | Concanavalin A-stimulated whole blood | [1][3] |

| Inhibition of Lck Phosphorylation | ≥100 nM | Anti-CD3/CD28 stimulated murine CD4+ T-cells | [5][6] |

Table 2: Cellular Activity of this compound

| Model | Dose | Effect | Reference |

| Rat Heart Allograft Rejection | ≥10 mg/kg/day (oral) | Prevention of rejection for at least 65 days | [1] |

| Mouse Model of Lung Fibrosis | 5 mg/kg (oral, daily) | Attenuation of lung fibrosis, reduction of TGF-β in bronchoalveolar lavage fluid (BALF) | [5][6] |

| Concanavalin A-induced IL-2 Production (in vivo) | 2.5 mg/kg (i.g.) | In vivo EC50 of 78 nM | [3] |

| Imiquimod-induced Psoriatic Inflammation | Not specified | Amelioration of clinical features through attenuation of Th1/Th17 immune responses | [7] |

Table 3: In Vivo Efficacy of this compound

Signaling Pathways and Experimental Workflows

Lck Signaling Pathway and Inhibition by this compound

The following diagram illustrates the central role of Lck in the T-cell receptor signaling cascade and the point of inhibition by this compound.

Caption: Lck signaling pathway and its inhibition by this compound.

Experimental Workflow for Assessing Lck Phosphorylation

This diagram outlines a typical workflow to measure the inhibitory effect of this compound on Lck phosphorylation in T-cells.

Caption: Workflow for Lck phosphorylation assay.

Experimental Workflow for T-Cell Proliferation Assay

This diagram details the steps involved in a T-cell proliferation assay to evaluate the effect of this compound.

Caption: Workflow for T-cell proliferation assay.

Detailed Experimental Protocols

Lck Kinase Assay (In Vitro)

This protocol is based on a generic ADP-Glo™ kinase assay format and can be adapted for this compound.

-

Reagents and Materials:

-

Recombinant active Lck enzyme

-

Lck substrate (e.g., poly(E,Y)4:1)

-

ATP

-

This compound (in DMSO)

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50µM DTT)[8]

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well opaque plates

-

Luminometer

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add diluted this compound or vehicle (DMSO).

-

Add the active Lck enzyme to each well, except for the blank control. For the blank, add an equal volume of kinase dilution buffer.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be close to the Km for Lck or as specified in the literature (e.g., 1 mM).[1][3]

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).[8]

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[8]

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[9]

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

-

T-Cell Isolation and Lck Phosphorylation Assay

This protocol is a composite based on methodologies described in the literature.[5][6]

-

T-Cell Isolation:

-

Harvest spleens from mice in sterile conditions.

-

Prepare a single-cell suspension by mechanical disruption.

-

Isolate CD4+ T-cells using a CD4+ T-cell isolation kit with magnetic-activated cell sorting (MACS) according to the manufacturer's instructions.

-

-

Cell Stimulation and Inhibition:

-

Resuspend the isolated CD4+ T-cells in complete RPMI-1640 medium.

-

Pre-incubate the cells with various concentrations of this compound (e.g., 0-1000 nM) or vehicle for a specified time.

-

Stimulate the T-cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies for a short duration (e.g., 5 minutes) at 37°C.[6]

-

-

Analysis of Lck Phosphorylation:

-

Immediately lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the total protein concentration of the lysates.

-

Analyze the phosphorylation of Lck using an automated capillary-based Western blot system (e.g., Simple Wes™ system) or traditional SDS-PAGE and Western blotting with antibodies specific for phosphorylated Lck (at Tyr394) and total Lck.[6]

-

Quantify the band intensities and normalize the phosphorylated Lck signal to the total Lck signal.

-

T-Cell Proliferation Assay

This protocol provides a general framework for assessing the anti-proliferative effects of this compound.[10][11][12]

-

Assay Setup:

-

Coat the wells of a 96-well flat-bottom plate with an anti-CD3e antibody (e.g., 5-10 µg/mL in sterile PBS) overnight at 4°C.[10]

-

Wash the wells with sterile PBS to remove unbound antibody.

-

Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation or isolate specific T-cell subsets.

-

Resuspend the cells in complete RPMI-1640 medium and add them to the coated wells at an optimized density (e.g., 1 x 106 cells/mL).[10]

-

-

Stimulation and Treatment:

-

Measurement of Proliferation:

-

[3H]-Thymidine Incorporation:

-

During the last 18-24 hours of incubation, add [3H]-thymidine to each well.

-

Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

-

-

CFSE Staining:

-

Prior to plating, label the cells with carboxyfluorescein succinimidyl ester (CFSE).

-

After the incubation period, harvest the cells and analyze the dilution of CFSE fluorescence by flow cytometry. Each peak of reduced fluorescence represents a cell division.

-

-

In Vivo Mouse Model of Lung Fibrosis

This protocol is based on the study by Kagawa et al. (2022).[5][6]

-

Animal Model:

-

Induce lung fibrosis in mice by a single intratracheal or transbronchial instillation of bleomycin (e.g., 3.0 mg/kg).[5]

-

-

Drug Administration:

-

Prepare this compound for oral administration (e.g., suspended in distilled water).

-

Administer this compound (e.g., 5 mg/kg) or vehicle daily by oral gavage.[5] Treatment can be administered during the early phase (e.g., days 0-10), late phase (e.g., days 11-21), or for the full duration (e.g., days 0-21) of the study.[5]

-

-

Assessment of Fibrosis:

-

At the end of the study (e.g., day 21), euthanize the mice.

-

Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltrates and cytokine concentrations (e.g., TGF-β) by ELISA.

-

Harvest the lungs for histological analysis of fibrosis using staining methods like Masson's trichrome and quantify the extent of fibrosis using a scoring system (e.g., Ashcroft score).

-

Measure the collagen content in the lungs using a hydroxyproline assay.

-

Conclusion

This compound is a well-characterized, selective inhibitor of Lck that serves as an invaluable tool for studying T-cell biology and as a lead compound for the development of novel immunomodulatory therapies. Its ability to suppress T-cell activation, cytokine production, and proliferation, both in vitro and in vivo, underscores the therapeutic potential of targeting Lck. The detailed protocols and quantitative data provided in this guide are intended to facilitate further research into the biological functions of Lck and the development of next-generation Lck inhibitors. While this compound demonstrates high selectivity for Lck within the Src family, it is important to consider potential off-target effects, especially at higher concentrations.[5][13] Future studies should continue to explore the full therapeutic window and potential applications of Lck inhibition in various disease contexts.

References

- 1. This compound, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a src-family selective orally active lck inhibitor that prevents organ allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 5. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells | PLOS One [journals.plos.org]

- 6. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lck signaling inhibition causes improvement in clinical features of psoriatic inflammation through reduction in inflammatory cytokines in CD4+ T cells in imiquimod mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review | MDPI [mdpi.com]

- 12. T Cell Proliferation Assay - Creative Biolabs [creative-biolabs.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Solubility of A-770041

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the solubility of A-770041, a selective and orally active Src-family Lck inhibitor.[1][2] The information herein is intended to guide researchers in the proper handling and use of this compound for in vitro and in vivo studies.

Introduction to this compound

This compound is a potent inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell signaling pathway.[1] It demonstrates high selectivity for Lck over other Src family kinases, such as Fyn.[1] Due to its role in modulating T-cell activation, this compound has been investigated for its potential in preventing organ allograft rejection and has been shown to attenuate lung fibrosis by suppressing TGF-β production in regulatory T-cells.[2][3][4] Accurate solubility data is crucial for the design and reproducibility of experiments involving this compound.

Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative and qualitative solubility data. It is recommended to perform solubility tests for specific experimental buffers and conditions.

| Solvent | Molar Mass ( g/mol ) | Solubility (at 25°C) | Notes |

| DMSO | 624.73 | ≥ 10.8 mg/mL (~17.3 mM) | A stock solution of 10 mM can be readily prepared. |

| Ethanol | 624.73 | ≥ 10.8 mg/mL (~17.3 mM) | Suitable for preparing stock solutions. |

| Water | 624.73 | Sparingly Soluble | This compound is sparingly soluble in aqueous solutions. The use of a co-solvent such as DMSO or ethanol is recommended for preparing aqueous working solutions. The final concentration of the organic solvent should be kept low (e.g., <0.5%) to avoid affecting biological systems. |

| PBS (pH 7.4) | 624.73 | Sparingly Soluble | Similar to water, solubility is limited. For cell-based assays, it is common practice to dilute a concentrated DMSO stock solution into the culture medium. |

Experimental Protocols

This protocol is adapted from standard methods for determining the aqueous solubility of drug candidates and is suitable for a 96-well plate format.[5][6]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well filter plates (e.g., MultiScreen Solubility Filter Plate)[5]

-

96-well collection plates

-

Plate shaker

-

Spectrophotometer or HPLC system

Procedure:

-

Prepare a Concentrated Stock Solution: Accurately weigh a sample of this compound and dissolve it in DMSO to prepare a 10 mM stock solution.

-

Prepare Test Solutions: Add an aliquot of the 10 mM this compound stock solution to the desired aqueous buffer (e.g., PBS) in the wells of the 96-well filter plate to achieve a final concentration. It is recommended to test a range of concentrations. For example, adding 10 µL of 10 mM this compound to 190 µL of buffer will result in a 500 µM solution with 5% DMSO.[5]

-

Equilibration: Seal the plate and place it on a plate shaker. Agitate the samples for a period of 1.5 to 2 hours at room temperature to allow the solution to reach equilibrium.

-

Filtration: Place the filter plate on top of a 96-well collection plate. Centrifuge the assembly to separate any undissolved precipitate from the soluble compound. Alternatively, a vacuum manifold can be used.[5]

-

Quantification: Determine the concentration of this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. A standard calibration curve should be generated to ensure accurate quantification.[5]

-

Data Analysis: The measured concentration represents the aqueous solubility of this compound under the tested conditions.

Workflow for Aqueous Solubility Determination

This protocol describes a basic method for estimating the solubility of this compound in various organic solvents.

Materials:

-

This compound

-

Selected organic solvents (e.g., ethanol, methanol, acetonitrile)

-

Vortex mixer

-

Analytical balance

-

Small glass vials

Procedure:

-

Weigh the Compound: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a pre-weighed glass vial.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial in small increments (e.g., 100 µL at a time).

-

Dissolution: After each addition of solvent, cap the vial and vortex thoroughly for 1-2 minutes. Visually inspect the solution for any undissolved particles.

-

Endpoint Determination: Continue adding solvent until the compound is completely dissolved. The point at which no solid particles are visible is the endpoint.

-

Calculation: Calculate the solubility by dividing the initial mass of this compound by the total volume of solvent added to achieve complete dissolution. Express the solubility in mg/mL or M.

Signaling Pathway of this compound

This compound acts as a selective inhibitor of Lck, a tyrosine kinase that plays a crucial role in the initial stages of T-cell activation.[1] In regulatory T-cells (Tregs), Lck is involved in the signaling cascade that leads to the production of Transforming Growth Factor-beta (TGF-β), a cytokine with complex roles in immune regulation and fibrosis.[3][4] By inhibiting the phosphorylation activity of Lck, this compound can suppress the downstream signaling events that lead to TGF-β production.[3] This mechanism of action underlies its potential therapeutic effects in conditions such as lung fibrosis and organ transplant rejection.[2][3]

This compound Inhibition of Lck Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of this compound, a src-family selective orally active lck inhibitor that prevents organ allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells | PLOS One [journals.plos.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. [Development of solubility screening methods in drug discovery]. | Semantic Scholar [semanticscholar.org]

Preparing A-770041 stock solutions and storage conditions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of A-770041 stock solutions, a selective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck). Adherence to these guidelines is crucial for ensuring the compound's stability and activity in experimental settings.

Introduction to this compound

This compound is a potent and selective, orally bioavailable inhibitor of the Src family kinase Lck, with an IC50 value of 147 nM.[1] Lck plays a critical role in T-cell activation and signaling. By inhibiting Lck, this compound effectively suppresses T-cell proliferation and the production of interleukin-2 (IL-2), a key cytokine in the immune response.[1] This inhibitory action makes this compound a valuable tool for research in immunology, inflammation, oncology, and transplant rejection.[1][2]

Preparation of this compound Stock Solutions

Proper preparation of stock solutions is paramount for obtaining reliable and reproducible experimental results. The choice of solvent and concentration depends on the specific application.

Solubility Data

This compound exhibits solubility in various organic solvents. The following table summarizes its solubility in common laboratory solvents.

| Solvent | Solubility | Reference |

| DMSO | ≥ 100 mg/mL (160.84 mM) | [3] |

| Ethanol | 2 mg/mL | |

| 0.1 M HCl | 20 mg/mL |

Table 1: Solubility of this compound in Different Solvents.

Recommended Solvents and Concentrations

For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. A stock solution of 10 mM to 50 mM in DMSO is typically used. For in vivo studies, further dilution in appropriate vehicles is necessary.

Protocol for Preparing a 10 mM DMSO Stock Solution

Materials:

-

This compound powder (Molecular Weight: 621.73 g/mol )

-

Anhydrous DMSO (cell culture grade)

-

Sterile, conical-bottom polypropylene tubes

-

Calibrated pipettes

-

Vortex mixer

-

Optional: Water bath or sonicator

Procedure:

-

Pre-warm the DMSO: If the DMSO is frozen, bring it to room temperature.

-

Weigh the this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.22 mg of this compound.

-

Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 6.22 mg of this compound.

-

Dissolve the Compound: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[3] Visually inspect the solution to ensure there are no visible particles.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.

Storage of this compound

Correct storage is critical to maintain the stability and activity of this compound.

Powder Form

Solid this compound is stable when stored under appropriate conditions.

| Storage Temperature | Shelf Life |

| -20°C | 3 years |

Table 2: Storage Conditions for this compound Powder.

Stock Solutions

The stability of this compound in solution is dependent on the storage temperature. It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation.

| Storage Temperature | Shelf Life |

| -20°C | Up to 1 month[3] |

| -80°C | Up to 6 months[3] |

Table 3: Storage Conditions for this compound Stock Solutions.

Important Considerations:

-

Solutions are generally less stable than the solid compound; it is often recommended to prepare fresh solutions for optimal results.

-

Protect solutions from light.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for preparing and storing this compound stock solutions and the signaling pathway it inhibits.

Caption: Experimental workflow for preparing and storing this compound stock solutions.

Caption: this compound inhibits Lck, a key kinase in the T-cell receptor signaling pathway.

References

- 1. This compound, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New insights into the Lck-NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells | PLOS One [journals.plos.org]

Application Notes: A-770041 for In Vitro Cell-Based Assays

Introduction

A-770041 is a potent, selective, and orally bioavailable small-molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck).[1][2][3] Lck is a non-receptor protein tyrosine kinase belonging to the Src family, primarily expressed in T-cells and NK cells.[4] It plays a critical role in the initiation of T-cell receptor (TCR) signaling, which is essential for T-cell development, activation, proliferation, and cytokine production.[2][4] By inhibiting Lck, this compound effectively blocks these downstream processes, making it a valuable tool for studying T-cell-mediated immune responses and a potential therapeutic agent for autoimmune diseases and organ transplant rejection.[4][5]

These application notes provide detailed protocols for utilizing this compound in common in vitro cell-based assays to assess its inhibitory effects on Lck-mediated signaling and T-cell function.

Mechanism of Action

Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell, Lck is recruited to the TCR/CD3 complex and phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 subunits.[4] This phosphorylation event creates docking sites for another kinase, ZAP-70, which is then also phosphorylated and activated by Lck. Activated ZAP-70 initiates a cascade of downstream signaling events, leading to the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells), AP-1, and NF-κB.[4] These transcription factors drive the expression of key genes involved in T-cell function, including the cytokine Interleukin-2 (IL-2), which promotes T-cell proliferation and differentiation.[2][4] this compound acts by directly inhibiting the kinase activity of Lck, thereby blocking the entire downstream signaling cascade.

Data Presentation

Quantitative In Vitro Potency and Selectivity

This compound demonstrates high potency for Lck and significant selectivity against other Src family kinases.[1][6]

| Target Kinase | IC₅₀ (nM) | Selectivity vs. Lck (Fold) | Reference |

| Lck | 147 | 1 | [1][2][6] |

| Src | 9,100 | ~62 | [1] |

| Fgr | 14,100 | ~96 | [1] |

| Fyn | 44,100 | ~300 | [1] |

Note: IC₅₀ values were determined in the presence of 1 mM ATP.[1][3]

Quantitative Cell-Based Assay Potency

The inhibitory activity of this compound translates effectively to cellular assays, where it inhibits T-cell functional responses at nanomolar concentrations.

| Assay | Cell Type | EC₅₀ (nM) | Reference |

| Inhibition of IL-2 Production (ConA-stimulated) | Human Whole Blood | ~80 | [1][2] |

| Inhibition of Lck Phosphorylation | Murine CD4⁺ T-cells | ~100 | [7][8] |

| Inhibition of IL-2 Production (anti-CD3 induced) | Human T-cells | 80 | [1] |

Experimental Protocols

General Guidelines for this compound Preparation

-

Reconstitution : Prepare a high-concentration stock solution (e.g., 10-20 mM) by dissolving this compound powder in 100% DMSO.[1]

-

Storage : Store the DMSO stock solution at -20°C for up to one year or -80°C for up to two years.[1] Avoid repeated freeze-thaw cycles.

-

Working Solutions : On the day of the experiment, prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability (typically ≤ 0.1%).

Protocol 1: Inhibition of Lck Phosphorylation in CD4⁺ T-cells

This protocol measures the direct ability of this compound to inhibit Lck autophosphorylation at Tyr394 upon T-cell stimulation.

Methodology

-

Cell Isolation : Isolate primary CD4⁺ T-cells from murine spleen or human peripheral blood mononuclear cells (PBMCs) using a CD4⁺ T-cell isolation kit (e.g., magnetic-activated cell sorting, MACS).[7][8]

-

Cell Culture : Resuspend the isolated CD4⁺ T-cells in complete RPMI-1640 medium.

-

Compound Treatment : Seed the cells in a multi-well plate. Add varying concentrations of this compound (e.g., 0, 10, 100, 500, 1000 nM) to the respective wells.[8] Include a DMSO vehicle control. Incubate for 1 hour at 37°C.

-

Stimulation : Stimulate the T-cells by adding beads coated with anti-CD3 and anti-CD28 antibodies for a short duration (e.g., 5 minutes) at 37°C.[8]

-

Cell Lysis : Immediately terminate the stimulation by placing the plate on ice and lysing the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Analysis : Analyze equal amounts of protein from each sample for the levels of phosphorylated Lck (p-Lck Tyr394) and total Lck using Western Blot or an automated capillary-based immunoassay system (e.g., Simple Wes™).[8]

-

Data Interpretation : A dose-dependent decrease in the ratio of p-Lck to total Lck indicates successful inhibition by this compound.

Protocol 2: Inhibition of IL-2 Production in Stimulated T-cells

This functional assay measures the downstream consequence of Lck inhibition by quantifying the reduction in IL-2 secretion from stimulated T-cells.

Methodology

-

Cell Preparation : Use either isolated human PBMCs/murine splenocytes or heparinized whole blood.[2]

-

Assay Setup : In a 96-well plate, add cells to each well.